molecular formula C11H12O5 B13526117 3-(3,5-Dimethoxyphenyl)-2-oxopropanoic acid

3-(3,5-Dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13526117
M. Wt: 224.21 g/mol
InChI Key: YJHQQHWBGDAHDP-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method involves the use of a Claisen condensation reaction, where 3,5-dimethoxybenzaldehyde is reacted with ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction mixture is then acidified to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-2-oxopropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O5/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

YJHQQHWBGDAHDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC(=O)C(=O)O)OC

Origin of Product

United States

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